2-Hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid meso-2,5-dihydroxy-cyclopent-3-enyl ester
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Overview
Description
2-hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid meso-2,5-dihydroxy-cyclopent-3-enyl ester is a compound belonging to the class of naphthalenecarboxylic acids and derivatives. These compounds contain a naphthalene moiety with a ring carbon that bears a carboxylic acid group or a derivative . This compound is known for its experimental use and targets the protein neocarzinostatin .
Preparation Methods
The preparation of 2-hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid meso-2,5-dihydroxy-cyclopent-3-enyl ester involves several synthetic routes. One common method includes the reaction of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid with meso-2,5-dihydroxy-cyclopent-3-enyl ester under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the esterification process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted naphthalenes .
Scientific Research Applications
2-hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid meso-2,5-dihydroxy-cyclopent-3-enyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with the protein neocarzinostatin . Neocarzinostatin is a protein produced by Streptomyces carzinostaticus, and the compound binds to this protein, potentially inhibiting its function . The molecular targets and pathways involved include the disruption of protein-protein interactions and interference with cellular processes regulated by neocarzinostatin .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid meso-2,5-dihydroxy-cyclopent-3-enyl ester include other naphthalenecarboxylic acids and derivatives . These compounds share a similar naphthalene moiety but differ in their substituents, leading to variations in their chemical properties and applications . For example:
2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid: This compound has similar structural features but lacks the ester group, making it less reactive in certain chemical reactions.
2-hydroxy-7-methoxy-5-methyl-1-naphthalenecarboxylic acid methyl ester: This derivative has a methyl ester group instead of the meso-2,5-dihydroxy-cyclopent-3-enyl ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H18O6 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(2R,5S)-2,5-dihydroxycyclopent-3-en-1-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C18H18O6/c1-9-7-10(23-2)8-12-11(9)3-4-13(19)16(12)18(22)24-17-14(20)5-6-15(17)21/h3-8,14-15,17,19-21H,1-2H3/t14-,15+,17? |
InChI Key |
XILHLKXLRFUQFI-FKEKPDDDSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C=CC(=C2C(=O)OC3[C@@H](C=C[C@@H]3O)O)O)OC |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=C2C(=O)OC3C(C=CC3O)O)O)OC |
Origin of Product |
United States |
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